![molecular formula C22H21N5O3 B2634530 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide CAS No. 1021098-97-4](/img/structure/B2634530.png)
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a triazole moiety linked to a pyridazine ring, which is known for its unique physicochemical properties. The IUPAC name is this compound, with the molecular formula C14H15N5O2 and a molecular weight of 285.31 g/mol. The structure can be represented as follows:
Antimicrobial Activity
The triazole and pyridazine components of the compound have been associated with various antimicrobial properties. Research indicates that derivatives of the triazole scaffold exhibit significant antibacterial and antifungal activities. For instance, compounds containing the 1,2,4-triazole nucleus have shown efficacy against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Potential
Studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. The presence of the triazole ring has been linked to the inhibition of specific enzymes involved in cancer progression. For example, certain triazole derivatives have shown promising results in inhibiting methionine aminopeptidases (MetAPs), which are crucial in tumor growth and metastasis .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in disease pathways.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival.
Case Studies
- Antibacterial Activity : A study evaluated several triazole derivatives against S. aureus and found that modifications at the phenyl ring could enhance antimicrobial potency .
- Anticancer Activity : Research on pyridazine derivatives indicated that they could sensitize cancer cells to chemotherapeutic agents by modulating apoptotic pathways .
Summary of Biological Activities
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide have shown promise as RET kinase inhibitors. In a study involving various benzamide derivatives, one compound demonstrated high potency in inhibiting RET kinase activity, suggesting that similar structures may also have therapeutic potential against cancer .
Anti-Diabetic Effects
The compound's structural analogs have been identified as selective dipeptidyl peptidase IV (DPP-IV) inhibitors, which are promising for the treatment of type 2 diabetes. E3024, a related compound, was shown to reduce glucose levels and increase insulin secretion in animal models without causing hypoglycemia . This suggests that this compound could similarly impact glucose metabolism.
The triazole ring in the compound is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the methoxyphenyl group enhances its lipophilicity and biological activity . Studies have shown that triazole derivatives can interact with various biological targets, leading to significant therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of similar compounds helps in optimizing their efficacy. For instance, modifications to the triazole or benzamide portions can lead to variations in biological activity and potency . This knowledge can guide future synthesis of more effective derivatives.
Synthetic Routes
The synthesis of this compound can be achieved through various synthetic strategies that involve coupling reactions between appropriate precursors . Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Study 1: RET Kinase Inhibition
In a study evaluating various benzamide derivatives for their inhibitory effects on RET kinase, one compound was found to significantly reduce cell proliferation driven by both wildtype and mutated forms of RET. This highlights the potential of related compounds in targeting specific cancer pathways .
Case Study 2: DPP-IV Inhibition
E3024's profile as a DPP-IV inhibitor was characterized through in vitro and in vivo studies demonstrating its ability to lower blood glucose levels effectively while maintaining a good safety profile during toxicity studies . This reinforces the therapeutic potential of structurally related compounds for diabetes management.
Propiedades
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-5-3-7-17(13-15)22(28)23-11-12-30-20-10-9-19-24-25-21(27(19)26-20)16-6-4-8-18(14-16)29-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHAJLZWLVXPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.